Cas no 28386-90-5 (1H-Tetrazole,5-phenyl-1-(phenylmethyl)-)

1H-Tetrazole,5-phenyl-1-(phenylmethyl)- structure
28386-90-5 structure
Product Name:1H-Tetrazole,5-phenyl-1-(phenylmethyl)-
CAS No:28386-90-5
MF:C14H12N4
MW:236.27188205719
CID:263471
PubChem ID:307907
Update Time:2025-04-19

1H-Tetrazole,5-phenyl-1-(phenylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Tetrazole,5-phenyl-1-(phenylmethyl)-
    • 1-benzyl-5-phenyltetrazole
    • 1H TETRAZOLE-5-PHENYL-1-(PHENYLMETHYL)
    • 1-Benzyl-5-phenyl-1H-tetrazol
    • 1-benzyl-5-phenyl-1H-tetrazole
    • 42618P
    • 5-benzyl-1-phenyl-1H-tetrazole
    • 5-phenyl-1-benzyl-1H-1,2,3,4-tetrazole
    • AC1L7BRM
    • NSC206232
    • SureCN4403732
    • FT-0696893
    • 1-BENZYL-5-PHENYL-1H-TETRAAZOLE
    • 28386-90-5
    • DTXSID40308653
    • 1-benzyl-5-phenyl-1h-1,2,3,4-tetrazole
    • NSC-206232
    • N-Benzyl 5-Phenyltetrazole
    • SCHEMBL4403732
    • AKOS024327113
    • A851874
    • YTRHEDWQEBRFOU-UHFFFAOYSA-N
    • 1-BENZYL-5-PHENYL TETRAZOLE
    • Inchi: 1S/C14H12N4/c1-3-7-12(8-4-1)11-18-14(15-16-17-18)13-9-5-2-6-10-13/h1-10H,11H2
    • InChI Key: YTRHEDWQEBRFOU-UHFFFAOYSA-N
    • SMILES: N1(C(C2C=CC=CC=2)=NN=N1)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 236.10636
  • Monoisotopic Mass: 236.106
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.6A^2
  • XLogP3: 2.8

Experimental Properties

  • Density: 1.19
  • Boiling Point: 430.3°Cat760mmHg
  • Flash Point: 214°C
  • Refractive Index: 1.656
  • PSA: 43.6
  • LogP: 2.38840

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